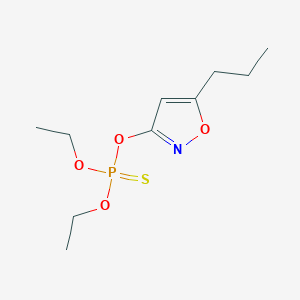
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DPOSP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of phosphoranes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the formation of a covalent bond between the phosphorus atom of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane and the active site of the enzyme or protein. This covalent bond disrupts the normal function of the enzyme or protein, leading to its inhibition. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to have both biochemical and physiological effects. Biochemically, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane inhibits the activity of cholinesterase, which leads to an accumulation of acetylcholine in the nervous system. Physiologically, this can lead to a range of effects such as muscle weakness, convulsions, and respiratory failure. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in lab experiments is its potency as an inhibitor. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be effective at low concentrations, which makes it a useful tool for studying the activity of enzymes and proteins. However, one of the limitations of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is its potential toxicity. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can have adverse effects on the nervous system and other organs, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in scientific research. One area of interest is the development of new drugs that target cholinesterase for the treatment of Alzheimer's disease. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, and further research may lead to the development of more effective drugs. Another area of interest is the study of the interaction between proteins and nucleic acids, which is essential for many biological processes. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been used as a tool for studying this interaction, and further research may lead to a better understanding of this process. Overall, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has great potential for use in scientific research, and further studies may lead to new discoveries and applications.
Conclusion:
In conclusion, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is a synthetic compound that has been widely used in scientific research. Its potency as an inhibitor of enzymes and proteins has made it a useful tool for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane have been discussed in this paper. Further research may lead to new discoveries and applications of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Synthesemethoden
The synthesis of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the reaction between 5-propyloxazole-3-carboxylic acid and diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The purity and yield of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be improved by using different solvents, reaction temperatures, and reaction times.
Wissenschaftliche Forschungsanwendungen
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of cholinesterase, an enzyme that plays a critical role in the nervous system. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been used to study the interaction between proteins and nucleic acids, which is essential for many biological processes such as DNA replication and transcription.
Eigenschaften
CAS-Nummer |
18853-96-8 |
|---|---|
Molekularformel |
C10H18NO4PS |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
diethoxy-[(5-propyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H18NO4PS/c1-4-7-9-8-10(11-14-9)15-16(17,12-5-2)13-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
UJEMHANPBQJDTR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
Kanonische SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
Synonyme |
diethoxy-(5-propyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



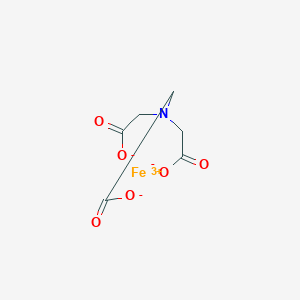
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
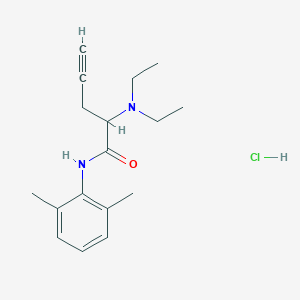
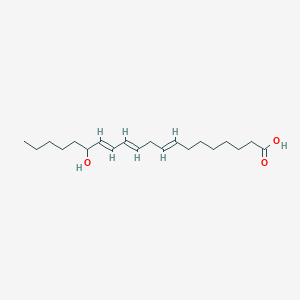

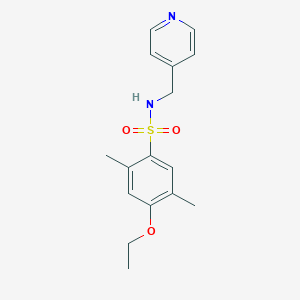



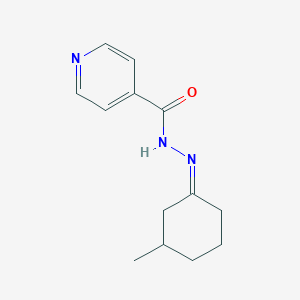
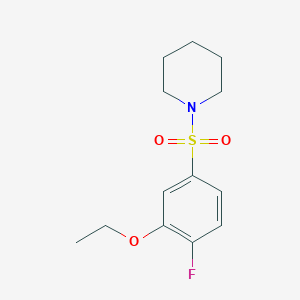
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
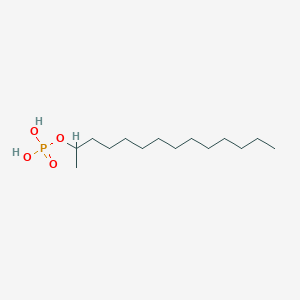
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)